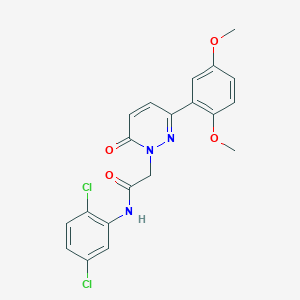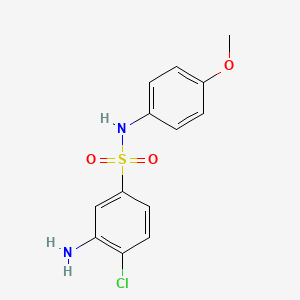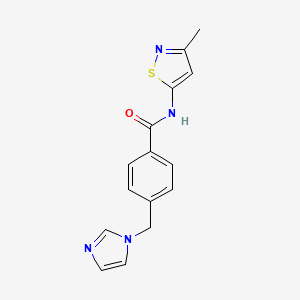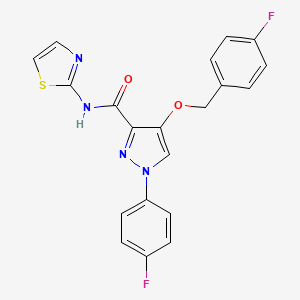
7-(Trimethylsilyl)hept-6-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trimethylsilyl)hept-6-yn-2-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-6-yn-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-6-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-6-yne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 7-(Trimethylsilyl)hept-6-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of hept-6-yn-2-one or hept-6-yn-2-al.
Reduction: Formation of hept-6-en-2-ol or heptane-2-ol.
Substitution: Formation of various functionalized hept-6-yn-2-ol derivatives.
Scientific Research Applications
Chemistry: 7-(Trimethylsilyl)hept-6-yn-2-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals, serving as an intermediate in the development of drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trimethylsilyl)hept-6-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group provides stability and protection to the alkyne moiety, allowing selective reactions to occur at the hydroxyl group or other positions on the molecule. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
7-(Trimethylsilyl)hept-6-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
7-(Trimethylsilyl)hept-5-yn-2-ol: Similar structure but with the alkyne moiety at a different position.
7-(Trimethylsilyl)hept-6-yn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 7-(Trimethylsilyl)hept-6-yn-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
7-trimethylsilylhept-6-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNKAMJCLYLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C[Si](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)


![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)
